molecular formula C11H16ClNO B1597307 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 41566-70-5

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1597307
CAS RN: 41566-70-5
M. Wt: 213.7 g/mol
InChI Key: AOQKUZAUTAMGNO-UHFFFAOYSA-N
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Description

“5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a compound with the CAS Number 58349-15-8 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (2R)-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of the compound is not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Reactions and Stability In acid-catalyzed aryl epoxide hydrolyses, 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide showed distinct product ratios, indicating specific reaction pathways and transition-state effects (Sampson et al., 2004). This suggests its potential in studying stereochemical aspects of organic reactions.

Chemoenzymatic Synthesis A study on the chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, including 5-methoxy variants, provided insights into the creation of serotonin receptor agonists, showcasing its relevance in neurotransmitter research (Orsini, Sello, Travaini, & Gennaro, 2002).

Dopaminergic Activity The dopaminergic activity of various 2-aminotetralin compounds, including 5-methoxy-1,2,3,4-tetrahydronaphthalene, was explored to identify structural requirements for central dopamine receptor agonists (Mcdermed, Mckenzie, & Freeman, 1976). This highlights its potential in developing treatments for neurological disorders.

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQKUZAUTAMGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961809
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

41566-70-5
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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